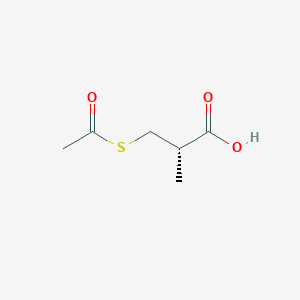

(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-3-acetylsulfanyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3S/c1-4(6(8)9)3-10-5(2)7/h4H,3H2,1-2H3,(H,8,9)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVHNRJEYQGRGE-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CSC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501308058 | |

| Record name | D-β-Acetylthioisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76497-39-7 | |

| Record name | D-β-Acetylthioisobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76497-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-β-Acetylthioisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-(acetylthio)-2-methylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid CAS number 76497-39-7

An In-Depth Technical Guide to (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid

This guide provides a comprehensive technical overview of this compound (CAS No. 76497-39-7), a chiral building block of paramount importance in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's properties, synthesis, analytical characterization, and its critical application in the manufacture of Angiotensin-Converting Enzyme (ACE) inhibitors.

Core Concepts and Strategic Importance

This compound is a derivative of isobutyric acid distinguished by a thioester functional group and a specific stereochemistry at the C2 position.[1] While it has applications as a biochemical reagent, its primary significance lies in its role as a pivotal intermediate in the synthesis of Captopril.[2][3][4] Captopril was the first orally active ACE inhibitor developed and remains a widely used medication for treating hypertension and certain types of congestive heart failure.[5]

The therapeutic efficacy of Captopril is critically dependent on its stereochemistry. The (S,S) diastereomer is the active pharmaceutical ingredient, and therefore, the use of the enantiomerically pure (S)-isomer of 3-(acetylthio)-2-methylpropionic acid is essential to ensure the potency and safety of the final drug product.[2][6]

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's physical and chemical properties is fundamental for its handling, reaction optimization, and quality control.

| Property | Value | Source(s) |

| CAS Number | 76497-39-7 | [7] |

| Molecular Formula | C₆H₁₀O₃S | [1][7] |

| Molecular Weight | 162.21 g/mol | [7][8] |

| Appearance | Liquid to Low-Melting Solid | [3][9][10] |

| Boiling Point | 131-132 °C at 2.25 mmHg | [9] |

| Density | ~1.178 g/cm³ | [9][10] |

| Purity | Typically ≥93-98% (HPLC) | [4][7][8] |

| IUPAC Name | (2S)-3-(acetylthio)-2-methylpropanoic acid | [8][11] |

| Synonyms | (S)-(-)-3-(Acetylthio)isobutyric acid, D-β-Acetylthioisobutyric acid | [1][7] |

Spectroscopic Data: Comprehensive spectral data is available for the characterization of this compound. Key techniques include ¹H NMR, GC-MS, and FT-IR, which can confirm the structural integrity and identify impurities.[12]

Synthesis and Chiral Resolution

The industrial production of this compound involves two primary strategies: direct asymmetric synthesis or the synthesis of a racemic mixture followed by chiral resolution.

Synthesis of Racemic 3-(Acetylthio)-2-methylpropionic Acid

A common and straightforward method involves the 1,4-addition (Michael addition) of thioacetic acid to methacrylic acid.[13][14] This reaction is typically performed by heating the neat reagents, providing the racemic product in good yield after vacuum distillation.

-

Objective: To synthesize racemic 3-acetylthio-2-methylpropanoic acid from methacrylic acid and thioacetic acid.[13]

-

Materials:

-

Methacrylic acid (40.7 g)

-

Thioacetic acid (50 g)

-

-

Procedure:

-

Combine methacrylic acid and thioacetic acid in a suitable reaction flask.

-

Heat the mixture on a steam bath for approximately one hour.

-

Allow the reaction mixture to stand at room temperature for 18 hours to ensure completion.

-

Causality: Heating initiates the conjugate addition, while the extended time at room temperature drives the reaction to completion.

-

Confirm the complete consumption of methacrylic acid using NMR spectroscopy. This is a critical self-validating step to ensure the reaction is finished before purification.

-

Purify the crude product by vacuum distillation. Collect the fraction boiling at 128.5-131 °C (2.6 mmHg) to obtain the desired product.[13]

-

Caption: Workflow for the synthesis of racemic 3-acetylthio-2-methylpropionic acid.

Chiral Resolution

To obtain the desired (S)-enantiomer, the racemic mixture can be resolved using a chiral resolving agent. A patented method utilizes L-(+)-2-aminobutanol to selectively crystallize the diastereomeric salt of the D-(-) or (S)-enantiomer.[15]

Mechanism Insight: The process relies on the principle that diastereomers (formed from a racemic acid and a single enantiomer of a chiral base) have different physical properties, including solubility. By choosing an appropriate solvent, one diastereomeric salt can be selectively precipitated, allowing for the separation of the enantiomers.[15]

Application in Captopril Synthesis

The primary industrial application of this compound is its use as the acylating agent in the synthesis of Captopril.[6][16][17] The thioacetyl group serves as a protected form of the free thiol, which is crucial for the biological activity of Captopril but would otherwise be prone to oxidation during synthesis.[6]

Overall Synthetic Pathway

The synthesis can be logically divided into three main stages: activation of the carboxylic acid, coupling with L-proline, and deprotection to yield the final active pharmaceutical ingredient (API).

Caption: Synthetic pathway from the title compound to the Captopril API.

Detailed Experimental Protocols

-

Objective: To convert the carboxylic acid into its more reactive acid chloride derivative to facilitate amide bond formation.

-

Materials:

-

(S)-3-Acetylthio-2-methylpropanoic acid (14.5 g)

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM, solvent, 80 ml)

-

-

Procedure:

-

In a dry reaction flask under an inert atmosphere, dissolve (S)-3-Acetylthio-2-methylpropanoic acid in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride to the solution.

-

Causality: Thionyl chloride is a standard reagent for this conversion; it reacts with the carboxylic acid to form the acid chloride, with gaseous byproducts (SO₂ and HCl) that are easily removed. The reaction is exothermic, necessitating cooling.

-

Allow the reaction to stir and slowly warm to room temperature until the reaction is complete (monitor by TLC or IR spectroscopy).

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride, which is often used immediately in the next step.

-

-

Objective: To form the crucial amide bond between the activated acid chloride and L-proline.

-

Materials:

-

(S)-3-Acetylthio-2-methylpropanoyl chloride (from Step 1)

-

L-Proline (10 g)

-

Sodium hydroxide (NaOH) solution

-

Water (60 ml)

-

Ethyl acetate (for extraction)

-

-

Procedure:

-

Dissolve L-proline in purified water in a reaction flask and cool to approximately -2 °C.[6]

-

Adjust the pH to 8-10 with a sodium hydroxide solution.

-

Causality: A basic pH is required to deprotonate the amine group of L-proline, making it a more effective nucleophile for attacking the electrophilic acid chloride.

-

Slowly add the (S)-3-Acetylthio-2-methylpropanoyl chloride from the previous step, maintaining the temperature between 0-5 °C and the pH between 8-10 by concurrently adding NaOH solution.[16]

-

Self-Validation: Maintaining strict control over temperature and pH is critical to prevent side reactions and ensure high yield and purity.

-

After the addition is complete, allow the reaction to stir for several hours at room temperature.

-

Acidify the reaction mixture with concentrated hydrochloric acid to pH 1-2.

-

Extract the product, 1-(3-acetylthio-2-methylpropanoyl)-L-proline, with ethyl acetate.

-

Combine the organic phases, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

-

Objective: To remove the acetyl protecting group to reveal the free thiol, yielding the final Captopril product.

-

Materials:

-

1-(3-acetylthio-2-methylpropanoyl)-L-proline (from Step 2)

-

Sodium hydroxide (14 g)

-

Water (30 ml)

-

Concentrated hydrochloric acid

-

Dichloromethane (for extraction)

-

-

Procedure:

-

In a reaction flask, dissolve the protected intermediate in an aqueous solution of sodium hydroxide. Some protocols use ammonolysis with ammonia in methanol.[14][16]

-

Causality: The basic conditions facilitate the hydrolysis (saponification) of the thioester bond, removing the acetyl group.

-

Stir the reaction at a controlled temperature (e.g., 35-40 °C) for 1.5 hours.[16]

-

Cool the mixture and acidify to pH 1-2 with concentrated hydrochloric acid. This protonates the carboxylate and the thiolate to give the final product.

-

Extract the Captopril product with dichloromethane.

-

Dry the combined organic layers and concentrate under vacuum to yield the final API.

-

Safety and Handling

This compound and its racemic form are classified as hazardous materials.[12]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12] It is also listed as corrosive and harmful.[9][10]

-

Precautions: Handle in a well-ventilated fume hood. Wear suitable protective clothing, gloves, and eye/face protection (e.g., safety goggles and a face shield).[10][12]

-

Storage: Store in a cool, dry place, typically at 0-5°C.[10]

This compound is intended for research and manufacturing purposes only and is not for diagnostic or therapeutic use.[7] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

References

- 1. CAS 76497-39-7: D-β-Acetylthioisobutyric acid | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Captopril - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. scbt.com [scbt.com]

- 8. (S)-(-)-3-Acetylthio-2-methylpropionic Acid [lgcstandards.com]

- 9. 76497-39-7 Cas No. | (2S)-3-(Acetylthio)-2-methylpropanoic acid | Apollo [store.apolloscientific.co.uk]

- 10. chembk.com [chembk.com]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. 3-(Acetylthio)-2-methylpropanoic acid | C6H10O3S | CID 118073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. prepchem.com [prepchem.com]

- 14. scispace.com [scispace.com]

- 15. US5367091A - Optical resolution of DL-3-acetylthio-2-methylpropionic acid using L-(+)-2-aminobutanol as resolving agent - Google Patents [patents.google.com]

- 16. Captopril synthesis - chemicalbook [chemicalbook.com]

- 17. Page loading... [guidechem.com]

(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid chemical structure

An In-depth Technical Guide to (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid: Synthesis, Analysis, and Application

Abstract

This compound, hereafter referred to as S-ATMPA, is a critical chiral intermediate in modern pharmaceutical synthesis. Its stereospecific structure is fundamental to the efficacy of several drugs, most notably the angiotensin-converting enzyme (ACE) inhibitor, Captopril. This guide provides a comprehensive technical overview of S-ATMPA for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, detail robust protocols for its synthesis and chiral resolution, outline methods for its analytical characterization, and illustrate its pivotal role in the synthesis of Captopril. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction: The Significance of a Chiral Synthon

In the landscape of pharmaceutical manufacturing, the economic and therapeutic success of a drug often hinges on the efficient and stereocontrolled synthesis of its active pharmaceutical ingredient (API). S-ATMPA (CAS: 76497-39-7) represents a quintessential example of a high-value chiral building block. Its structure incorporates the precise stereocenter required for the biological activity of Captopril, an essential medication for treating hypertension and certain types of congestive heart failure.[1][2]

The primary challenge in producing S-ATMPA is not merely its construction but the isolation of the desired (S)-enantiomer from its racemic mixture. The use of the optically pure S-ATMPA circumvents the need for difficult and less efficient diastereomeric separation in the final stages of drug synthesis, thereby streamlining the manufacturing process and improving overall yield.[3] This guide serves as a technical resource, consolidating the essential knowledge required to synthesize, purify, analyze, and effectively utilize this vital intermediate.

Physicochemical Properties and Specifications

A thorough understanding of the physical and chemical properties of S-ATMPA is crucial for its handling, storage, and application in subsequent reactions. The key specifications are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-3-(acetylsulfanyl)-2-methylpropanoic acid | [4][5] |

| Synonyms | D-(-)-3-Acetylthio-2-methylpropionic acid, Captopril Impurity G | [4][6] |

| CAS Number | 76497-39-7 ((S)-enantiomer); 33325-40-5 (racemate) | [4][6] |

| Molecular Formula | C₆H₁₀O₃S | [6] |

| Molecular Weight | 162.21 g/mol | [6] |

| Appearance | White to off-white solid or colorless to pale yellow liquid | [7][8] |

| Density | ~1.178 g/cm³ at 20°C | [9] |

| Boiling Point | 128-132 °C at 1-2.6 mmHg | [9] |

| Storage Temperature | Recommended: -20°C to 5°C, in a well-sealed container | [9] |

Synthesis and Chiral Resolution

The industrial production of S-ATMPA is a two-stage process: the initial synthesis of the racemic mixture followed by the critical step of chiral resolution.

Racemic Synthesis via Michael Addition

The most common and efficient route to racemic 3-(acetylthio)-2-methylpropanoic acid is the conjugate (Michael) addition of thioacetic acid to methacrylic acid.

Mechanism Insight: This reaction proceeds via a base-catalyzed or thermal mechanism where the sulfur atom of thioacetic acid acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated carbonyl system of methacrylic acid. The reaction is highly atom-economical, forming the desired product with no stoichiometric byproducts.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine thioacetic acid (50 g, 0.66 mol) and methacrylic acid (40.7 g, 0.47 mol).

-

Heating: Heat the mixture on a steam bath for one hour. The reaction is typically initiated by heat.

-

Aging: Remove from heat and allow the mixture to stand at room temperature for 18 hours to ensure the reaction proceeds to completion.

-

In-Process Control (IPC): Optionally, withdraw a small aliquot for NMR spectroscopy to confirm the disappearance of the vinyl protons of methacrylic acid.

-

Purification: Purify the crude reaction mixture by vacuum distillation. Collect the fraction boiling at 128.5-131°C (2.6 mmHg) to yield the pure racemic acid (yield ~64 g).

Chiral Resolution via Diastereomeric Salt Crystallization

The separation of the racemic mixture is expertly achieved by forming diastereomeric salts with a chiral amine, L-(+)-2-aminobutanol. The differing solubilities of the two diastereomeric salts in a suitable solvent allow for the selective crystallization of the desired salt.[3]

Causality: The acidic carboxyl group of DL-ATMPA reacts with the basic amine of L-(+)-2-aminobutanol to form a pair of diastereomeric salts: (S-ATMPA)·(L-amine) and (R-ATMPA)·(L-amine). These diastereomers are not mirror images and thus have different physical properties, including solubility. By carefully selecting the solvent (e.g., ethyl acetate), the (S-ATMPA)·(L-amine) salt can be induced to crystallize preferentially, leaving the (R)-enantiomer salt in the mother liquor.

Detailed Experimental Protocol:

-

Dissolution: Dissolve DL-(±)-3-acetylthio-2-methylpropionic acid (76.8 g, 0.474 mol) in ethyl acetate (80 ml).

-

Salt Formation: Under agitation at ambient temperature, add L-(+)-2-aminobutanol (42.19 g, 0.474 mol). Heat the resulting solution to 60°C.

-

Crystallization: Seed the solution with a few pure crystals of the target D-(-)-salt (S-enantiomer). Maintain stirring and allow the mixture to cool gradually to room temperature over five hours.

-

Filtration: Filter the crystallized salt, wash the filter cake with cold ethyl acetate, and dry in a vacuum oven.

-

Recrystallization (Optional): For higher optical purity, the obtained salt can be recrystallized from a suitable solvent like acetone.

-

Liberation of the Free Acid: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., 2M HCl) to protonate the carboxylate. The water-insoluble S-ATMPA will separate and can be extracted with an organic solvent (e.g., dichloromethane), dried, and concentrated to yield the final product.[3]

Spectroscopic and Chromatographic Analysis

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of S-ATMPA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation. The expected signals in ¹H and ¹³C NMR spectra (referenced to TMS) are detailed below.

| ¹H NMR | Expected δ (ppm) | Multiplicity | Assignment | Rationale |

| Carboxylic Acid | ~11-12 | Singlet (broad) | -COOH | Acidic proton, position is concentration and solvent dependent. |

| Methine | ~2.8-3.0 | Multiplet | -CH(CH₃)- | Alpha to the carbonyl group, split by adjacent -CH₂ and -CH₃ groups. |

| Methylene | ~3.1-3.3 | Multiplet | -CH₂-S- | Adjacent to the chiral center and the sulfur atom. Diastereotopic protons may result in a complex multiplet. |

| Acetyl Methyl | ~2.3 | Singlet | -S-C(=O)CH₃ | Isolated methyl group on the acetyl moiety. |

| Methyl Doublet | ~1.2 | Doublet | -CH(CH₃)- | Methyl group on the chiral center, split by the single methine proton. |

| ¹³C NMR | Expected δ (ppm) | Assignment | Rationale |

| Carboxylic Carbonyl | ~180 | -COOH | Characteristic shift for a carboxylic acid carbon. |

| Thioester Carbonyl | ~195 | -S-C(=O)CH₃ | Thioester carbonyls are significantly downfield compared to acid/ester carbonyls. |

| Methine | ~40 | -CH(CH₃)- | The chiral carbon atom. |

| Methylene | ~35 | -CH₂-S- | Carbon adjacent to the sulfur atom. |

| Acetyl Methyl | ~30 | -S-C(=O)CH₃ | Acetyl methyl carbon. |

| Methyl | ~16 | -CH(CH₃)- | Methyl group on the chiral center. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1760 | C=O stretch | Thioester |

| ~1710 | C=O stretch | Carboxylic Acid |

| 2980-2850 | C-H stretch | Aliphatic |

Expertise Insight: The presence of two distinct carbonyl stretching bands is a key diagnostic feature. The thioester carbonyl (~1760 cm⁻¹) appears at a higher frequency than the carboxylic acid carbonyl (~1710 cm⁻¹) due to the reduced resonance contribution from the sulfur atom compared to an oxygen atom in a standard ester.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight. Under Electron Ionization (EI), the molecular ion [M]⁺ at m/z = 162 is expected, along with characteristic fragments. A prominent fragment is often observed at m/z = 43, corresponding to the acetyl cation [CH₃CO]⁺.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing chemical and chiral purity.

-

Chemical Purity (Reversed-Phase): A standard C18 column can be used to determine purity.

-

Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous acid (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile).

-

Detection: UV at 210-220 nm.

-

Expected Result: S-ATMPA should appear as a single major peak. Purity is typically >98%.[6]

-

-

Chiral Purity (Chiral HPLC): A chiral stationary phase (CSP) is required to separate the (S) and (R) enantiomers.

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak® series) is a common choice.

-

Mobile Phase: Typically a non-polar mobile phase like hexane/isopropanol with a small amount of acid modifier (e.g., trifluoroacetic acid).

-

Rationale: The chiral stationary phase forms transient, diastereomeric complexes with each enantiomer, leading to different retention times and allowing for their separation and quantification. Method validation is essential.

-

Core Application: Synthesis of Captopril

S-ATMPA is the cornerstone for the efficient synthesis of Captopril. The process involves the formation of an amide bond between S-ATMPA and L-proline, followed by the deprotection of the thioacetyl group.[6]

Detailed Experimental Protocol:

-

Acid Chloride Formation: In a reaction flask under an inert atmosphere, combine S-ATMPA (1 equivalent) with a suitable solvent like dichloromethane. Add thionyl chloride (SOCl₂, ~1.2 equivalents) dropwise at 0-5°C. Allow the reaction to stir at room temperature until completion (monitored by IR or TLC). Remove the solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride.

-

Coupling with L-Proline: In a separate flask, dissolve L-proline (1 equivalent) in water. Cool the solution to ~0°C and adjust the pH to 8-10 with a sodium hydroxide solution.

-

Reaction: Add the previously prepared S-ATMPA acid chloride dropwise to the L-proline solution, maintaining the temperature at 0-5°C and the pH between 8-10 by the concurrent addition of NaOH solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours.

-

Workup: Acidify the reaction mixture with concentrated HCl to pH 1-2. Extract the product, 1-(3-acetylthio-2-methylpropanoyl)-L-proline, with ethyl acetate.

-

Deprotection (Ammonolysis): Concentrate the ethyl acetate extract. Dissolve the residue in methanol and treat with aqueous ammonia. Stir until the thioester is fully cleaved.

-

Isolation: Acidify the solution, extract the final Captopril product, and purify by crystallization to yield the API.[6]

Handling, Storage, and Safety

Proper handling and storage are imperative to maintain the quality and integrity of S-ATMPA.

-

Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers. Long-term storage at -20°C is recommended to prevent degradation.[7]

-

Handling: Use in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]

-

Safety: S-ATMPA is classified as an irritant.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling molecule that facilitates the efficient, stereospecific synthesis of the life-saving drug Captopril. Its production, rooted in a classic Michael addition followed by an elegant diastereomeric salt resolution, showcases fundamental principles of organic chemistry applied to pharmaceutical manufacturing. A comprehensive understanding of its properties, analytical profiles, and reaction pathways, as detailed in this guide, is essential for any scientist or professional working in the field of drug development and synthesis.

References

- 1. rsc.org [rsc.org]

- 2. 3-(Acetylthio)-2-methylpropanoic acid | C6H10O3S | CID 118073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 [chemicalbook.com]

- 5. faculty.fiu.edu [faculty.fiu.edu]

- 6. Page loading... [wap.guidechem.com]

- 7. biosynth.com [biosynth.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 3-Acetylthio-2-methylpropionic Acid | LGC Standards [lgcstandards.com]

A Technical Guide to (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid: From Rational Drug Design to a Cornerstone of Cardiovascular Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-3-(Acetylthio)-2-methylpropionic acid, a chiral organosulfur compound, holds a significant place in the history of medicinal chemistry. While not a therapeutic agent itself, its development as a key intermediate was a critical step in the synthesis of Captopril, the first-in-class angiotensin-converting enzyme (ACE) inhibitor. This guide delves into the discovery and history of this pivotal molecule, not as an isolated event, but within the broader narrative of the groundbreaking research that led to a paradigm shift in the treatment of hypertension and congestive heart failure. We will explore the scientific rationale behind its structure, the evolution of its stereoselective synthesis, and its enduring impact on drug development.

The Genesis: A Tale of Snake Venom and Rational Drug Design

The story of this compound is inextricably linked to the development of Captopril. In the mid-20th century, researchers were actively studying the renin-angiotensin-aldosterone system (RAAS), a hormonal cascade that plays a crucial role in regulating blood pressure.[1][2] A key enzyme in this system, angiotensin-converting enzyme (ACE), was identified as a prime target for therapeutic intervention. ACE converts the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[2][3]

A significant breakthrough came from an unlikely source: the venom of the Brazilian pit viper, Bothrops jararaca.[3][4] Scientists discovered that peptides in the venom could inhibit ACE, leading to a drop in blood pressure.[4][5][6] However, these peptides were not orally active and thus had limited therapeutic potential.

At the Squibb Institute for Medical Research (now Bristol-Myers Squibb), a team led by chemists Miguel Ondetti and David Cushman embarked on a mission to develop a small, orally active molecule that could mimic the action of the snake venom peptides.[1][4][5][6] This marked one of the earliest and most successful examples of "rational drug design," a departure from the traditional method of screening vast libraries of compounds.[5][7]

Their approach was to design a molecule that would specifically bind to the active site of the ACE enzyme. Based on the known structure and function of similar enzymes, they hypothesized that a compound with a terminal sulfhydryl (-SH) group would strongly interact with the zinc ion at the active site of ACE.[1] This led to the design and synthesis of Captopril, a derivative of the amino acid proline.[8]

The Crucial Intermediate: Designing this compound

The synthesis of Captopril required a specific chiral building block that could introduce the sulfhydryl group and a methyl group with the correct stereochemistry. This is where this compound emerged as a pivotal intermediate.

The "acetylthio" group (CH₃COS-) served as a protected form of the free sulfhydryl group. This protection was crucial to prevent unwanted side reactions during the synthesis of Captopril. The acetyl group could be easily removed in the final step to reveal the active thiol.

The stereochemistry of the molecule was of paramount importance. The biological activity of Captopril resides almost exclusively in the (S,S)-diastereomer. Therefore, the synthesis required the optically pure (S)-enantiomer of 3-acetylthio-2-methylpropionic acid.

Caption: Role of the intermediate in Captopril synthesis.

Synthesis and Stereoselective Resolution: A Technical Deep Dive

The initial syntheses of 3-acetylthio-2-methylpropanoic acid produced a racemic mixture, meaning it contained equal amounts of the (S)- and (R)-enantiomers. A key challenge for the Squibb team and subsequent researchers was to develop efficient methods to obtain the desired (S)-enantiomer in high purity.

Racemic Synthesis

A common method for the racemic synthesis involves the reaction of methacrylic acid with thioacetic acid.[9]

Caption: Racemic synthesis of the target molecule.

Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers, a process known as chiral resolution, was a critical step. This is often achieved by reacting the racemic acid with a chiral base to form diastereomeric salts, which have different physical properties and can be separated by crystallization.

One patented method describes the use of L-(+)-2-aminobutanol as a resolving agent.[10] The L-(+)-2-aminobutanol selectively forms a crystalline salt with the desired D-(-)-3-acetylthio-2-methylpropionic acid (the S-enantiomer), allowing for its separation from the L-(+)-enantiomer.[10]

Experimental Protocol: Chiral Resolution using L-(+)-2-aminobutanol[10]

-

Dissolution: Dissolve the racemic (DL)-(±)-3-acetylthio-2-methylpropionic acid in a suitable solvent, such as ethyl acetate.

-

Addition of Resolving Agent: Add an equimolar amount of L-(+)-2-aminobutanol to the solution at ambient temperature with agitation.

-

Heating and Seeding: Heat the solution to approximately 60°C. Seed the solution with a few pure crystals of the diastereomeric salt of D-(-)-3-acetylthio-2-methylpropionic acid with L-(+)-2-aminobutanol.

-

Crystallization: Allow the mixture to cool slowly to ambient temperature while stirring to facilitate the crystallization of the desired diastereomeric salt.

-

Isolation: Isolate the crystalline salt by filtration.

-

Liberation of the Free Acid: Treat the isolated salt with a stronger acid to displace the L-(+)-2-aminobutanol and liberate the optically pure D-(-)-3-acetylthio-2-methylpropionic acid.

Asymmetric Synthesis

More advanced synthetic strategies focus on asymmetric synthesis, which aims to produce the desired enantiomer directly, avoiding the need for resolution. These methods often employ chiral catalysts or auxiliaries to control the stereochemistry of the reaction. While detailed protocols for the asymmetric synthesis of this specific intermediate are less commonly published in introductory literature, the principles are a cornerstone of modern pharmaceutical manufacturing.[11][12]

Physicochemical Properties and Data

| Property | Value | Reference |

| Chemical Formula | C₆H₁₀O₃S | [13][14][15] |

| Molecular Weight | 162.21 g/mol | [13][14][15] |

| Appearance | Colorless to pale yellow liquid or powder | [14][16] |

| CAS Number | 33325-40-5 (racemic) | [15] |

Legacy and Impact on Drug Development

The development of Captopril, and by extension the synthesis of this compound, had a profound and lasting impact on the pharmaceutical industry.

-

Vindication of Rational Drug Design: The success of Captopril was a landmark achievement that validated the principles of rational drug design.[5][7] It demonstrated that a deep understanding of a biological target could lead to the creation of highly effective and specific drugs.

-

Establishment of ACE Inhibitors as a Major Drug Class: Captopril was the first of a new class of drugs that have become a mainstay in the treatment of cardiovascular diseases.[3][6][17] Its success spurred the development of numerous other ACE inhibitors.[17]

-

Emphasis on Stereochemistry in Drug Development: The critical importance of chirality in the activity of Captopril highlighted the need for stereoselective synthesis and analysis in drug development. This has become a fundamental principle in modern medicinal chemistry.

Conclusion

The discovery and history of this compound are not those of a standalone wonder drug, but of a crucial piece in a larger scientific puzzle. Its story is a testament to the power of rational drug design, the importance of fundamental chemical principles like stereochemistry, and the unexpected sources of inspiration in the natural world. For researchers and professionals in drug development, the journey from snake venom to a life-saving medicine, with this humble intermediate at its core, remains a compelling and instructive narrative.

References

- 1. Captopril - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 4. nbinno.com [nbinno.com]

- 5. invent.org [invent.org]

- 6. invent.org [invent.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Discovery and development of ACE inhibitors - Wikipedia [en.wikipedia.org]

- 9. prepchem.com [prepchem.com]

- 10. US5367091A - Optical resolution of DL-3-acetylthio-2-methylpropionic acid using L-(+)-2-aminobutanol as resolving agent - Google Patents [patents.google.com]

- 11. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 12. scispace.com [scispace.com]

- 13. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 | FA17189 [biosynth.com]

- 14. 3-Acetylthio-2-methylpropanoic acid | CymitQuimica [cymitquimica.com]

- 15. scbt.com [scbt.com]

- 16. Page loading... [guidechem.com]

- 17. From vipers to vasodilators: the story of ACE inhibitors | LGC Standards [lgcstandards.com]

A Comprehensive Technical Guide to (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-3-(Acetylthio)-2-methylpropionic acid, with the IUPAC name (2S)-3-(acetylsulfanyl)-2-methylpropanoic acid , is a chiral organosulfur compound of significant interest in the pharmaceutical industry.[1][2] Its primary prominence lies in its role as a crucial chiral intermediate in the synthesis of Captopril, the first-in-class angiotensin-converting enzyme (ACE) inhibitor.[2][3][4][5] Captopril is a widely prescribed medication for the management of hypertension and certain types of congestive heart failure.[4] The specific (S)-enantiomer of 3-(acetylthio)-2-methylpropionic acid is essential for the therapeutic efficacy of Captopril, highlighting the importance of stereocontrolled synthesis and purification in its production.[4]

This in-depth technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. The guide will delve into its chemical and physical properties, detailed synthesis and purification protocols with mechanistic insights, methods of characterization, and its pivotal application in pharmaceutical synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, synthesis, and purification.

| Property | Value | Source |

| IUPAC Name | (2S)-3-(acetylsulfanyl)-2-methylpropanoic acid | [1] |

| Synonyms | This compound, D-(-)-3-Acetylthio-2-methylpropionic acid | [6] |

| CAS Number | 76497-39-7 | [2] |

| Molecular Formula | C₆H₁₀O₃S | [1][5] |

| Molecular Weight | 162.21 g/mol | [1][5] |

| Appearance | White to off-white solid or colorless to pale yellow liquid | [7] |

| Melting Point | 55-57 °C | [7] |

| Boiling Point | 276.5 ± 23.0 °C (Predicted) | [7] |

| Density | 1.213 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 4.22 ± 0.10 (Predicted) | [7] |

| Solubility | Sparingly soluble in chloroform and methanol | [7] |

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and enantiomeric purity. The process typically involves the synthesis of the racemic mixture followed by chiral resolution.

Part 1: Synthesis of Racemic 3-(Acetylthio)-2-methylpropionic Acid

The most common and industrially viable method for the synthesis of the racemic acid is the 1,4-addition (or conjugate addition) of thioacetic acid to methacrylic acid.[6]

Reaction:

Mechanism Rationale:

The reaction proceeds via a nucleophilic attack of the sulfur atom of thioacetic acid on the β-carbon of the α,β-unsaturated carbonyl system of methacrylic acid. This is a classic Michael addition reaction. The electron-withdrawing carboxylic acid group polarizes the double bond, making the β-carbon electrophilic and susceptible to attack by the soft nucleophile, the thiolate anion, which is in equilibrium with thioacetic acid.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents: Charge the flask with methacrylic acid and a slight molar excess of thioacetic acid.

-

Reaction Conditions: The mixture is typically heated to initiate the reaction. A common procedure involves heating on a steam bath for approximately one hour, followed by stirring at room temperature for an extended period (e.g., 18 hours) to ensure the reaction goes to completion.[6]

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy, looking for the disappearance of the vinyl proton signals of methacrylic acid.[6]

-

Work-up and Purification: Upon completion, the crude product is purified by vacuum distillation.[6]

Part 2: Chiral Resolution of Racemic 3-(Acetylthio)-2-methylpropionic Acid

The separation of the racemic mixture into its constituent enantiomers is a critical step to obtain the desired (S)-enantiomer. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

Causality Behind Experimental Choices:

The choice of a resolving agent is crucial. It should be an optically pure, readily available, and inexpensive chiral base that forms diastereomeric salts with the racemic acid, where one salt has significantly different solubility properties from the other in a given solvent system. This difference in solubility allows for their separation by crystallization.

Experimental Protocol for Chiral Resolution:

A patented method describes the use of a chiral amine as the resolving agent. The following is a generalized protocol based on this principle:

-

Salt Formation: Dissolve the racemic 3-(acetylthio)-2-methylpropionic acid in a suitable solvent (e.g., a mixture of organic solvents or an aqueous-organic mixture).

-

Addition of Resolving Agent: Add an equimolar amount of a chiral amine (e.g., L-(+)-2-aminobutanol) to the solution.[8] The mixture is stirred to allow the formation of the diastereomeric salts.

-

Fractional Crystallization: The solution is then cooled or the solvent is partially evaporated to induce crystallization. Due to the different solubilities of the diastereomeric salts, one will preferentially crystallize out of the solution.

-

Isolation of the Diastereomeric Salt: The crystallized salt is isolated by filtration. The process of recrystallization may be repeated to enhance the diastereomeric purity.

-

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate and liberate the optically pure this compound.[9]

-

Extraction and Isolation: The desired enantiomer is then extracted into an organic solvent, which is subsequently dried and evaporated to yield the final product.

Purification of the Final Product

The final product can be further purified by either vacuum distillation or recrystallization from a suitable solvent like benzene.[7]

-

Vacuum Distillation: This method is effective for removing non-volatile impurities. The product is heated under reduced pressure, causing it to vaporize and then recondense in a separate flask, leaving the impurities behind.

-

Recrystallization: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution of the crude product is prepared in a hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities in the solution.

Characterization and Analytical Methods

The identity and purity of this compound are confirmed using a variety of analytical techniques.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A patent provides the following ¹H NMR data (500MHz, CDCl₃): δ 10.46 (s, 1H, COOH), 3.16-3.03 (m, 2H, -SCH₂-), 2.79-2.68 (m, 1H, -CH(CH₃)-), 2.38-2.33 (m, 3H, -COCH₃), 1.29 (t, J=5.4Hz, 3H, -CH(CH₃)-).[10] This data is consistent with the structure of the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), the C=O stretch of the thioester (around 1690-1715 cm⁻¹), and C-H stretching and bending vibrations.[1]

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (162.21 g/mol ).[10] Fragmentation patterns would be consistent with the loss of fragments such as the acetyl group or the carboxylic acid group.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and for chiral analysis to determine the enantiomeric excess (ee).[11][12] Chiral stationary phases are used to separate the (S) and (R) enantiomers.

Application in the Synthesis of Captopril

The primary and most significant application of this compound is as a key starting material in the industrial synthesis of Captopril.[3][4] The acetylthio group serves as a protecting group for the thiol functionality, which is crucial for the biological activity of Captopril but can be sensitive to oxidation during the synthesis.

The synthesis of Captopril from this compound involves two main steps:

-

Formation of the Acid Chloride: The carboxylic acid is converted to the more reactive acid chloride, (S)-3-(acetylthio)-2-methylpropanoyl chloride, typically by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂).[3][9]

-

Coupling with L-Proline: The acid chloride is then coupled with the amino acid L-proline in a nucleophilic acyl substitution reaction to form an amide bond.[3][13] This reaction is usually carried out under basic conditions to neutralize the HCl byproduct.

-

Deprotection: The final step is the removal of the acetyl protecting group to reveal the free thiol group, yielding Captopril. This is often achieved by ammonolysis.

Experimental Workflow for Captopril Synthesis:

Caption: Synthetic pathway from (S)-3-(acetylthio)-2-methylpropionic acid to Captopril.

Conclusion

This compound is a molecule of high importance in medicinal chemistry, particularly in the synthesis of the antihypertensive drug Captopril. Its stereospecific synthesis and purification are critical for ensuring the therapeutic efficacy of the final active pharmaceutical ingredient. This guide has provided a detailed overview of its properties, synthesis, characterization, and application, with a focus on the underlying chemical principles and practical experimental considerations. A thorough understanding of this key intermediate is essential for professionals involved in the research, development, and manufacturing of Captopril and related pharmaceuticals.

References

- 1. 3-(Acetylthio)-2-methylpropanoic acid | C6H10O3S | CID 118073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Acetylthio-2-methylpropionic Acid | LGC Standards [lgcstandards.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. scbt.com [scbt.com]

- 6. prepchem.com [prepchem.com]

- 7. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 [chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. CN109608378A - A kind of preparation method of captopril isomers - Google Patents [patents.google.com]

- 10. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]

- 11. phmethods.net [phmethods.net]

- 12. actascientific.com [actascientific.com]

- 13. US5387697A - Process for the preparation of 1-[3-acetylthio-2(s)-methylpropanoyl]-l-proline - Google Patents [patents.google.com]

(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid: A Comprehensive Technical Guide for Drug Development Professionals

Introduction: The Pivotal Role of a Chiral Intermediate

(S)-(-)-3-(Acetylthio)-2-methylpropionic acid, a chiral carboxylic acid, holds a significant position in the landscape of pharmaceutical synthesis. Its primary and most notable application lies in its role as a key intermediate in the production of Captopril, a potent and widely prescribed angiotensin-converting enzyme (ACE) inhibitor.[1][2] Captopril is instrumental in the management of hypertension and certain types of congestive heart failure.[3] The therapeutic efficacy of Captopril is intrinsically linked to its specific stereochemistry, making the synthesis of the optically pure (S)-enantiomer of 3-(acetylthio)-2-methylpropionic acid a critical aspect of its manufacturing process.[4] This guide provides an in-depth review of the synthesis, properties, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, characterization, and application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₃S | [5] |

| Molecular Weight | 162.21 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 128.5-131 °C at 2.6 mmHg | [7] |

| IUPAC Name | (2S)-3-(acetylthio)-2-methylpropanoic acid | [5] |

| CAS Number | 76497-39-7 | [2] |

Synthesis of this compound: A Comparative Analysis of Synthetic Strategies

The synthesis of optically pure this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of a particular synthetic route often depends on factors such as cost, scalability, and desired enantiomeric purity.

Racemic Synthesis followed by Optical Resolution

A common and historically significant approach involves the initial synthesis of a racemic mixture of (±)-3-(acetylthio)-2-methylpropionic acid, followed by a resolution step to isolate the desired (S)-enantiomer.

The racemic acid is typically prepared via a 1,4-addition (Michael addition) of thioacetic acid to methacrylic acid.[3][7]

Mechanism of 1,4-Addition:

The reaction proceeds through a nucleophilic attack of the thiolate anion (generated from thioacetic acid) on the β-carbon of the α,β-unsaturated carbonyl system of methacrylic acid. This is followed by protonation of the resulting enolate to yield the final product. The reaction is often carried out by heating the two reactants together.[7]

Caption: Mechanism of 1,4-addition of thioacetic acid to methacrylic acid.

Experimental Protocol: Synthesis of Racemic (±)-3-(Acetylthio)-2-methylpropionic Acid [7]

-

Combine 50 g of thioacetic acid and 40.7 g of methacrylic acid in a suitable reaction vessel.

-

Heat the mixture on a steam bath for one hour.

-

Allow the reaction mixture to stand at room temperature for 18 hours.

-

Confirm the completion of the reaction by NMR spectroscopy.

-

Purify the product by vacuum distillation, collecting the fraction boiling at 128.5-131 °C (2.6 mmHg). This typically yields around 64 g of the desired product.

The separation of the racemic mixture into its constituent enantiomers is a critical step. This is often achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

Experimental Protocol: Optical Resolution using L-(+)-2-Aminobutanol

-

Dissolve 76.8 g (0.474 mol) of DL-(±)-3-acetylthio-2-methylpropionic acid in 80 ml of ethyl acetate.

-

At room temperature and with stirring, add 42.19 g (0.474 mol) of L-(+)-2-aminobutanol.

-

Heat the solution to 60 °C.

-

Seed the solution with a few pure crystals of the D-(-)-3-acetylthio-2-methylpropionic acid salt.

-

Continue stirring for five hours, allowing the mixture to cool to room temperature.

-

Filter the crystallized salt, wash with ethyl acetate, and dry.

-

The salt can be recrystallized from acetone to improve optical purity.

-

To liberate the free acid, treat the diastereomeric salt with a stronger acid.

Biocatalytic Approaches

Biocatalytic methods offer an attractive alternative for the enantioselective synthesis of chiral compounds, often providing high enantiomeric excess under mild reaction conditions. Esterases, for example, can be used for the kinetic resolution of racemic esters of 3-(acetylthio)-2-methylpropanoic acid.[8]

Conceptual Workflow for Biocatalytic Resolution:

Caption: Biocatalytic resolution of a racemic ester.

Asymmetric Synthesis

Direct asymmetric synthesis of the (S)-enantiomer is the most elegant approach, avoiding the need for resolution and the associated loss of 50% of the material. Asymmetric Michael additions of thioacetic acid to methacrylic acid derivatives, catalyzed by chiral catalysts, are an area of ongoing research to achieve this goal efficiently.

Application in the Synthesis of Captopril

This compound is the cornerstone for the industrial synthesis of Captopril. The synthesis involves two main steps: the coupling of the acid with L-proline and the subsequent deprotection of the thiol group.

Step 1: Acylation of L-proline (Schotten-Baumann Reaction)

The carboxylic acid is first converted to its more reactive acid chloride derivative using a reagent like thionyl chloride.[4] This acid chloride is then coupled with L-proline under Schotten-Baumann conditions to form an amide bond.[1][9][10][11]

Mechanism of the Schotten-Baumann Reaction:

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of L-proline attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion. A base is used to neutralize the HCl byproduct, driving the reaction to completion.[1][9][10][11]

Caption: Schotten-Baumann acylation of L-proline.

Experimental Protocol: Acylation of L-proline [4]

-

In a reaction flask, dissolve 10 g of L-proline in 60 ml of purified water and cool to -2 °C.

-

Slowly add a solution of (S)-3-acetylthio-2-methylpropanoyl chloride in a suitable organic solvent (e.g., dichloromethane).

-

Simultaneously, add a solution of sodium hydroxide to maintain the pH between 8 and 10.

-

After the addition is complete, allow the reaction to proceed for a specified time.

-

Acidify the reaction mixture with concentrated hydrochloric acid.

-

Extract the product with an organic solvent like ethyl acetate.

-

The organic layers are combined, dried, and concentrated to yield the acetylated Captopril precursor.

Step 2: Deprotection to Yield Captopril

The final step is the removal of the acetyl protecting group to unveil the free thiol, which is crucial for the biological activity of Captopril. This is typically achieved by ammonolysis.[3]

Experimental Protocol: Ammonolysis [3]

-

Dissolve the acetylated Captopril precursor in an alcoholic solvent, such as methanol.

-

Bubble ammonia gas through the solution or use a solution of ammonia in methanol.

-

Monitor the reaction by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, the solvent and excess ammonia are removed under reduced pressure to yield Captopril.

Mechanism of Action and the Importance of Stereochemistry

Captopril functions by inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS) which regulates blood pressure.[4][12][13] ACE is a zinc-containing metalloprotease.[14][15] The therapeutic action of Captopril is primarily attributed to the thiol group, which chelates the zinc ion in the active site of ACE, thus blocking its enzymatic activity.[14][16] This prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[4][12]

The stereochemistry at the methyl-bearing carbon of the propionic acid moiety is critical for effective binding to the active site of ACE. The (S)-configuration ensures the correct spatial orientation of the functional groups for optimal interaction with the enzyme's active site.[4][14]

Caption: Inhibition of ACE by Captopril within the RAAS pathway.

Analytical Methods for Quality Control

Ensuring the enantiomeric purity of this compound is paramount for the synthesis of high-quality Captopril. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Experimental Protocol: Chiral HPLC Analysis [17][18][19][20]

-

Column: A chiral stationary phase (CSP) column is essential. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) or macrocyclic glycopeptide columns (e.g., Astec CHIROBIOTIC) are commonly used.[18][19]

-

Mobile Phase: The choice of mobile phase depends on the column and can be either normal-phase or reversed-phase.

-

Normal Phase: A mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol) is typical. For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1% v/v) is often necessary to improve peak shape and resolution.[18]

-

Reversed Phase: A mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.

-

-

Flow Rate: Chiral separations often benefit from lower flow rates, typically in the range of 0.5-1.0 mL/min.[17]

-

Detection: UV detection at a suitable wavelength (e.g., 220 nm) is commonly employed.

-

System Suitability: Before sample analysis, the system suitability should be established by injecting a standard solution containing both enantiomers to ensure adequate resolution.

Conclusion

This compound is a vital chiral building block in the pharmaceutical industry, primarily due to its indispensable role in the synthesis of Captopril. A comprehensive understanding of its synthesis, from racemic routes coupled with efficient resolution to more advanced biocatalytic and asymmetric methods, is crucial for process optimization. The subsequent conversion to Captopril, involving a key Schotten-Baumann coupling and a final deprotection step, highlights the practical application of fundamental organic reactions in drug manufacturing. Rigorous analytical control, particularly the use of chiral HPLC, is non-negotiable to ensure the stereochemical integrity of the final active pharmaceutical ingredient. This guide has provided a detailed technical overview, grounded in established scientific principles and methodologies, to support the endeavors of professionals in the field of drug development and manufacturing.

References

- 1. byjus.com [byjus.com]

- 2. scbt.com [scbt.com]

- 3. scispace.com [scispace.com]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. 3-(Acetylthio)-2-methylpropanoic acid | C6H10O3S | CID 118073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 | FA17189 [biosynth.com]

- 7. prepchem.com [prepchem.com]

- 8. Biotransformations with Photobiocatalysts for Enantioselective Ester Hydrolysis [mdpi.com]

- 9. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 10. testbook.com [testbook.com]

- 11. chemistnotes.com [chemistnotes.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Angiotensin converting enzyme inhibition. Unique and effective therapy for hypertension and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. stereoelectronics.org [stereoelectronics.org]

- 15. laskerfoundation.org [laskerfoundation.org]

- 16. researchgate.net [researchgate.net]

- 17. bioanalysis-zone.com [bioanalysis-zone.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. chromatographytoday.com [chromatographytoday.com]

- 20. ymc.co.jp [ymc.co.jp]

An In-depth Technical Guide on the Core Mechanism of Action of (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid as a Precursor to Captopril

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the pharmacological impact of (S)-(-)-3-(Acetylthio)-2-methylpropionic acid, not as a direct therapeutic agent, but as a crucial chemical intermediate in the synthesis of Captopril. Captopril is a potent and specific inhibitor of the angiotensin-converting enzyme (ACE), a key regulator in the renin-angiotensin-aldosterone system (RAAS). Understanding the journey from this precursor to the final active drug is essential for appreciating the nuances of its therapeutic effects in managing hypertension and heart failure.

Introduction: From Chemical Intermediate to a Groundbreaking Antihypertensive Agent

This compound is a chiral organic compound that serves as a critical building block in the chemical synthesis of Captopril.[1][2][3][4][5] While the compound itself does not possess direct pharmacological activity in the context of blood pressure regulation, its specific stereochemistry and functional groups are pivotal for creating the final drug molecule, Captopril.[1] The development of Captopril was a landmark in cardiovascular medicine, representing the first-in-class ACE inhibitor and a paradigm shift in the treatment of hypertension and heart failure.[6][7]

The Synthesis Pathway: Crafting the Active Molecule

The transformation of this compound into Captopril involves a series of chemical reactions designed to couple it with the amino acid L-proline and subsequently deprotect the thiol group. The thioacetyl group in the precursor serves as a protected form of the crucial thiol (sulfhydryl) group in Captopril, which is ultimately responsible for its potent inhibitory activity against ACE.[1]

A general synthetic route involves:

-

Activation of the Carboxylic Acid: The carboxylic acid group of this compound is typically converted into a more reactive derivative, such as an acid chloride.[1][8][9]

-

Amide Bond Formation: The activated acid is then reacted with L-proline to form an amide bond, linking the two key structural components of Captopril.[1][8]

-

Deprotection: The final step involves the removal of the acetyl protecting group from the thiol, revealing the free sulfhydryl group that is essential for ACE inhibition.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Page loading... [guidechem.com]

- 5. 3-acetyl thioisobutyric acid, 33325-40-5 [thegoodscentscompany.com]

- 6. pharmacyfreak.com [pharmacyfreak.com]

- 7. Captopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Captopril synthesis - chemicalbook [chemicalbook.com]

- 9. scispace.com [scispace.com]

(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid molecular weight

An In-Depth Technical Guide to (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid: Properties, Synthesis, and Application

Introduction

This compound is a sulfur-containing chiral organic compound of significant interest in the pharmaceutical industry.[1] While possessing its own modest biological activities, its primary and most critical role is that of a high-value intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, most notably Captopril.[2][3][4][5] Captopril was a breakthrough therapeutic agent for the treatment of hypertension and certain types of congestive heart failure.[4] The stereospecificity of this compound is paramount, as it directly incorporates the required chiral center into the final Captopril molecule, obviating the need for complex and less efficient resolutions of the final drug product.[6]

This guide provides a comprehensive technical overview of this compound for researchers, chemists, and professionals in drug development. It covers the molecule's fundamental physicochemical properties, detailed synthesis and purification methodologies, analytical characterization, and its pivotal application in pharmaceutical manufacturing.

Physicochemical and Structural Properties

The identity and characteristics of this compound are defined by its molecular structure and resulting physical properties. Its unique architecture, featuring a specific chiral configuration, an acetylthio group, and a carboxylic acid moiety, dictates its reactivity and utility as a synthetic building block.[1]

Core Molecular Data

A summary of the essential molecular and physical data is presented below. The molecular weight, a fundamental property for all stoichiometric calculations, is 162.21 g/mol .[7][8][9][10][11][12][13][14]

| Property | Value | Source(s) |

| Molecular Weight | 162.21 g/mol | [7][8][9][10][14] |

| Molecular Formula | C₆H₁₀O₃S | [8][9][10][12][13] |

| CAS Number | 76497-39-7 | [1][13][14][15] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | [2][11] |

| Density | ~1.178 g/mL at 20°C | [15] |

| Boiling Point | 128.5-131°C at 2.6 mmHg | [16] |

| pKa | 4.22 ± 0.10 (Predicted) | [11][15] |

| SMILES | CC(C(=O)O)CSC(=O)C | [8][9] |

| InChI | InChI=1S/C6H10O3S/c1-4(6(8)9)3-10-5(2)7/h4H,3H2,1-2H3,(H,8,9) | [8][12] |

Structural Representation

The three-dimensional arrangement of atoms is critical to the molecule's function, particularly the stereocenter at the second carbon.

References

- 1. This compound | 76497-39-7 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-acetyl thioisobutyric acid, 33325-40-5 [thegoodscentscompany.com]

- 4. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]

- 5. 3-Acetylthio-2-methylpropionic Acid | LGC Standards [lgcstandards.com]

- 6. US5367091A - Optical resolution of DL-3-acetylthio-2-methylpropionic acid using L-(+)-2-aminobutanol as resolving agent - Google Patents [patents.google.com]

- 7. GSRS [precision.fda.gov]

- 8. 3-(Acetylthio)-2-methylpropanoic acid | C6H10O3S | CID 118073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 | FA17189 [biosynth.com]

- 10. scbt.com [scbt.com]

- 11. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 [chemicalbook.com]

- 12. 3-Acetylthio-2-methylpropionic Acid | LGC Standards [lgcstandards.com]

- 13. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 14. scbt.com [scbt.com]

- 15. chembk.com [chembk.com]

- 16. prepchem.com [prepchem.com]

(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid physical and chemical properties

A Technical Guide to (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid for Pharmaceutical Development Professionals

Abstract

This compound is a pivotal chiral intermediate, primarily recognized for its critical role in the synthesis of Captopril, a first-in-class angiotensin-converting enzyme (ACE) inhibitor. Its specific stereochemistry is fundamental to the therapeutic efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of its physical and chemical properties, established synthesis protocols, modern analytical methodologies for quality control, and its principal applications in drug development. Tailored for researchers, chemists, and pharmaceutical scientists, this document consolidates essential technical data and field-proven insights to support the robust and compliant use of this important building block.

Introduction

This compound, also known as D-(-)-3-Acetylthio-2-methylpropionic acid or Captopril EP Impurity G, is a sulfur-containing carboxylic acid.[1] Its significance in pharmaceutical manufacturing is almost exclusively linked to the synthesis of Captopril, a widely prescribed medication for hypertension and congestive heart failure.[2][3] The therapeutic action of Captopril is critically dependent on its specific (S,S) stereochemistry, which allows for potent inhibition of the ACE enzyme.[2][4] The (S)-configuration of the 3-(acetylthio)-2-methylpropanoyl moiety is introduced into the final drug molecule directly from this intermediate, making its enantiomeric purity a paramount concern for process chemists.[5][6] Understanding the technical nuances of this compound is therefore essential for ensuring the quality, safety, and efficacy of Captopril.

Physicochemical Properties

The accurate characterization of physical and chemical properties is the foundation of process development and quality control. While the racemic mixture (CAS 33325-40-5) is well-documented, this guide focuses on the pharmaceutically crucial (S)-enantiomer (CAS 76497-39-7).

| Property | Value | Source(s) |

| CAS Number | 76497-39-7 | [7][8] |

| Molecular Formula | C₆H₁₀O₃S | [3][9] |

| Molecular Weight | 162.21 g/mol | [1][3] |

| IUPAC Name | (2S)-3-(acetylsulfanyl)-2-methylpropanoic acid | [10] |

| Appearance | Liquid or white solid | [10][11][12] |

| Melting Point | 5°C (liquid at RT); 55-57°C (for racemic solid) | [11] |

| Boiling Point | 120-132°C @ 1 mmHg; 276.5°C @ 760 mmHg | [11] |

| Density | ~1.178 - 1.213 g/cm³ at 20°C | [11] |

| Solubility | Insoluble or sparingly soluble in water; Soluble in organic solvents. | [11][13] |

| pKa | 4.22 ± 0.10 (Predicted) | [11] |

| Specific Rotation [α] | -46° (c=1, 96% EtOH) | [11] |

Note: Discrepancies in reported physical states (liquid vs. solid) and melting points can arise from differences in purity and whether the material is the pure enantiomer or the racemic mixture.

Chemical Structure and Reactivity

The molecular architecture of this compound dictates its chemical behavior and utility.

Caption: Structure of this compound.

Key Functional Groups and Reactivity Insights:

-

Thioester: The acetylthio group serves as a stable protecting group for the thiol functionality. This is crucial because free thiols are susceptible to oxidation, which would lead to disulfide impurities. The thioester is readily cleaved under basic conditions, typically ammonolysis, in the final step of Captopril synthesis to reveal the active thiol group.[4][14]

-

Carboxylic Acid: This functional group provides the site for activation and subsequent amide bond formation. It is typically converted to a more reactive species, such as an acyl chloride, to facilitate efficient coupling with the secondary amine of L-proline.[2][14]

-

Chiral Center: The stereocenter at the C2 position is of paramount importance. The (S)-configuration is required for the final API's biological activity.[5] Therefore, synthesis and purification strategies must preserve this stereochemistry and ensure high enantiomeric purity.

Synthesis and Manufacturing

The industrial production of this compound involves two primary strategies: racemic synthesis followed by chiral resolution, or an asymmetric synthesis approach.

Racemic Synthesis

A common and cost-effective method is the 1,4-addition (Michael addition) of thioacetic acid to methacrylic acid.[4][15]

Caption: General workflow for the racemic synthesis of the target acid.

Exemplary Protocol for Racemic Synthesis:

-

Reaction Setup: Charge a suitable reactor with thioacetic acid (50 g) and methacrylic acid (40.7 g).[15]

-

Heating: Heat the mixture on a steam bath for approximately one hour. The thermal energy initiates the Michael addition reaction.

-

Aging: Allow the reaction mixture to stand at ambient temperature for 18 hours to ensure the reaction proceeds to completion.[15]

-

In-Process Control (IPC): Withdraw a sample and analyze via NMR spectroscopy to confirm the complete consumption of the methacrylic acid starting material.[15]

-

Purification: Purify the crude product by vacuum distillation. The desired product is collected as the fraction boiling at 128.5-131°C at a pressure of 2.6 mmHg.[15]

Chiral Resolution

Since the racemic synthesis is often more economical, the subsequent separation of the desired (S)-enantiomer is a critical step. This is typically achieved by forming diastereomeric salts with a chiral amine resolving agent.

Causality in Resolution: The carboxylic acid of the racemic mixture reacts with a single enantiomer of a chiral base (e.g., L-(+)-2-aminobutanol) to form two diastereomeric salts.[6] These salts ((S)-acid/(S)-base and (R)-acid/(S)-base) have different physical properties, most importantly, different solubilities in a given solvent system. This solubility difference allows for the selective crystallization of one diastereomer, which can then be isolated by filtration. The acid is then liberated from the salt by treatment with a stronger acid.[6]

Analytical Methodologies

A robust analytical package is essential to ensure the identity, purity, and stereochemical integrity of this compound.

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reverse-phase HPLC method with UV detection can effectively separate the main component from process-related impurities. Purity levels are often specified as >95% or >98%.[3][9][16]

-

Chiral HPLC: To determine the enantiomeric purity (or enantiomeric excess), a specialized chiral stationary phase (CSP) is required. This is a critical quality attribute, as the (R)-enantiomer would be an impurity in the final API synthesis.[17][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. They are used to verify the correct connectivity of atoms and to ensure the absence of structural isomers. NMR is also a powerful tool for monitoring reaction completion during synthesis.[1]

-

Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique confirms the molecular weight of the compound and can help identify unknown impurities by their mass-to-charge ratio.[1][19]

-

Polarimetry: Measurement of the specific optical rotation provides a straightforward confirmation of the bulk stereochemistry of the material, ensuring the correct (-)-enantiomer is present. A value of approximately -46° is expected under standard conditions.[11]

Applications in Drug Development

The primary and most vital application of this compound is its role as a key intermediate in the manufacture of Captopril .[2][3][9]

The Captopril Synthesis Pathway:

-

Activation: this compound is converted to its acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). This increases the electrophilicity of the carbonyl carbon, preparing it for nucleophilic attack.[2][4][14]

-

Coupling: The activated acyl chloride is then reacted with L-proline in a nucleophilic acyl substitution reaction. This step forms the crucial amide bond, coupling the two chiral fragments of the final drug.[4][14]

-

Deprotection: The resulting intermediate, 1-(3-acetylthio-2-(S)-methylpropanoyl)-L-proline, is treated with a base, typically ammonia in methanol. This cleaves the thioester bond (ammonolysis) to reveal the free thiol, yielding Captopril.[4][14]

The use of this specific chiral intermediate is a highly efficient strategy that avoids the need for a difficult and often lower-yielding resolution step at the final API stage.[6]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling procedures are mandatory to ensure personnel safety.

GHS Hazard Classification:

Recommended Handling and PPE:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[11]

-

Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a lab coat. Inspect gloves prior to use.[21]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

-

Storage and Stability:

-